2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound with the molecular formula C17H19N3O3S. This compound features a unique combination of a dioxin ring, a benzo[d]thiazole moiety, and a piperazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through the cyclization of appropriate diols under acidic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Piperazine:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.
Reduction: Reduction reactions can occur at the dioxin ring, potentially leading to the opening of the ring structure.
Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.
Reduction: Reduced forms of the dioxin ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
In biological research, the compound’s interactions with biological macromolecules are of interest. It can be used to study enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could be a candidate for drug design targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the dioxin ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to the presence of the methyl group on the benzo[d]thiazole moiety
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-3-2-4-14-15(12)18-17(24-14)20-7-5-19(6-8-20)16(21)13-11-22-9-10-23-13/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEJADGAEZHCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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